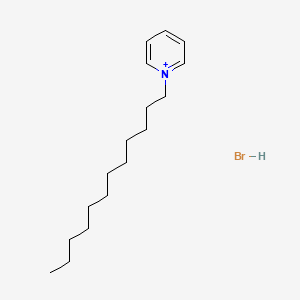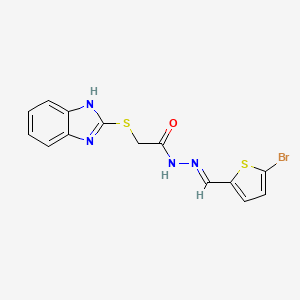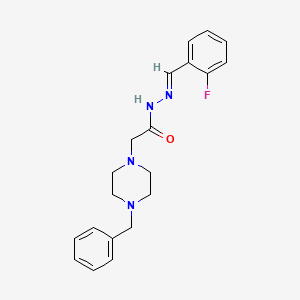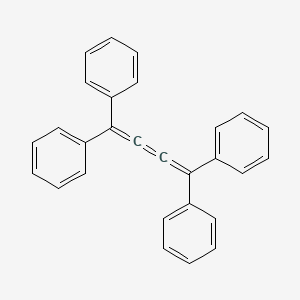
1-Dodecylpyridin-1-ium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Dodecylpyridin-1-ium;hydrobromide is a quaternary ammonium compound with the molecular formula C17H30BrN. It is commonly used in various scientific and industrial applications due to its unique chemical properties. The compound is known for its surfactant properties, making it valuable in the formulation of detergents and other cleaning agents.
準備方法
Synthetic Routes and Reaction Conditions: 1-Dodecylpyridin-1-ium;hydrobromide can be synthesized by heating 1-bromododecane in pyridine at reflux for 3 hours. The excess pyridine is then removed under reduced pressure, and the resulting solid is dissolved in a minimum amount of chloroform. This solution is slowly poured into stirring ethyl acetate, resulting in the formation of a white solid. The solid is subsequently filtered and recrystallized from methanol to obtain pure this compound .
Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is typically purified through recrystallization and other separation techniques to ensure its suitability for commercial applications.
化学反応の分析
Types of Reactions: 1-Dodecylpyridin-1-ium;hydrobromide primarily undergoes substitution reactions due to the presence of the bromide ion. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or other halides. The reaction conditions typically include a solvent like water or alcohol and a moderate temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce 1-dodecylpyridinium hydroxide, while oxidation reactions may yield various oxidized derivatives of the compound.
科学的研究の応用
1-Dodecylpyridin-1-ium;hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in the synthesis of nanoparticles and other advanced materials. Its ability to stabilize colloidal systems makes it valuable in various chemical processes.
Biology: The compound is employed in the study of cell membranes and other biological systems due to its surfactant properties. It can also be used in the formulation of antimicrobial agents.
Medicine: Research has explored its potential use in drug delivery systems, particularly for hydrophobic drugs. Its surfactant properties can enhance the solubility and bioavailability of certain pharmaceuticals.
Industry: this compound is used in the formulation of detergents, emulsifiers, and other cleaning agents. .
作用機序
The mechanism of action of 1-Dodecylpyridin-1-ium;hydrobromide is primarily related to its surfactant properties. The compound can interact with lipid bilayers and disrupt cell membranes, leading to cell lysis. This property is particularly useful in antimicrobial applications. The molecular targets include the lipid components of cell membranes, and the pathways involved are related to membrane disruption and cell death .
類似化合物との比較
- 1-Dodecylpyridinium chloride
- 1-Tetradecylpyridinium bromide
- 1-Hexadecylpyridinium bromide
Comparison: 1-Dodecylpyridin-1-ium;hydrobromide is unique due to its specific chain length and the presence of the bromide ion. Compared to 1-Dodecylpyridinium chloride, it has different solubility and reactivity properties. The longer chain length of 1-Tetradecylpyridinium bromide and 1-Hexadecylpyridinium bromide results in different surfactant properties and applications. The choice of compound depends on the specific requirements of the application, such as solubility, reactivity, and surfactant strength .
特性
分子式 |
C17H31BrN+ |
|---|---|
分子量 |
329.3 g/mol |
IUPAC名 |
1-dodecylpyridin-1-ium;hydrobromide |
InChI |
InChI=1S/C17H30N.BrH/c1-2-3-4-5-6-7-8-9-10-12-15-18-16-13-11-14-17-18;/h11,13-14,16-17H,2-10,12,15H2,1H3;1H/q+1; |
InChIキー |
PNXWPUCNFMVBBK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[N+]1=CC=CC=C1.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-[4-(pentyloxy)benzylidene]-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11968918.png)

![Bis(2-methoxyethyl) 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11968922.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11968942.png)

![N'-[(E)-1-(2-chlorophenyl)ethylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11968952.png)
![1-(Cyclohexylamino)-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968954.png)
![Tert-butyl 2-amino-6-{[(benzyloxy)carbonyl]amino}hexanoate hydrochloride](/img/structure/B11968955.png)
![Ethyl (2E)-5-[4-(acetyloxy)phenyl]-7-methyl-2-[(2-methyl-2H-chromen-3-YL)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11968966.png)



![2-Ethyl-3-methyl-1-{[3-(morpholin-4-yl)propyl]amino}pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11968978.png)
